N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 921778-34-9
VCID: VC11951371
InChI: InChI=1S/C22H16FN5O4/c1-12-10-14(5-8-19(12)28(31)32)21(29)26-18-11-15(6-7-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29)
SMILES: CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]
Molecular Formula: C22H16FN5O4
Molecular Weight: 433.4 g/mol

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide

CAS No.: 921778-34-9

Cat. No.: VC11951371

Molecular Formula: C22H16FN5O4

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide - 921778-34-9

Specification

CAS No. 921778-34-9
Molecular Formula C22H16FN5O4
Molecular Weight 433.4 g/mol
IUPAC Name N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C22H16FN5O4/c1-12-10-14(5-8-19(12)28(31)32)21(29)26-18-11-15(6-7-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29)
Standard InChI Key JVAVMDIQCKAFMQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]

Introduction

The compound N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide is a complex organic molecule belonging to the class of benzamides. It features a pyrido[2,3-d]pyrimidine moiety, which is a fused heterocyclic ring system consisting of a pyridine and a pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.

Synthesis and Preparation

The synthesis of such complex benzamides typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and its subsequent coupling with a benzamide derivative. The process may involve reactions such as nucleophilic substitution, amidation, and possibly palladium-catalyzed cross-coupling reactions.

Potential Applications

Compounds with similar structures, such as those containing pyrido[2,3-d]pyrimidine moieties, have been explored for their pharmacological properties. These include potential applications in cancer treatment, antimicrobial therapy, and other therapeutic areas due to their ability to interact with biological targets.

Research Findings

While specific research findings on N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide are not available in the provided sources, related compounds have shown promise in various biological assays. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for antimicrobial activities against bacteria and fungi .

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